molecular formula C8H9IZn B1599904 3 5-Dimethylphenylzinc iodide 0.5M CAS No. 312692-98-1

3 5-Dimethylphenylzinc iodide 0.5M

Cat. No.: B1599904
CAS No.: 312692-98-1
M. Wt: 297.4 g/mol
InChI Key: BSYFSJQVIZBAMI-UHFFFAOYSA-M
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Description

3 5-Dimethylphenylzinc iodide 0.5M is a useful research compound. Its molecular formula is C8H9IZn and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3,5-Dimethylphenylzinc iodide 0.5M is an organozinc reagent . Organometallic compounds like this are often used in organic synthesis due to their ability to form carbon-carbon bonds . The primary targets of this compound are typically electrophilic carbon atoms present in various organic substrates .

Mode of Action

The compound acts by undergoing a transmetallation reaction with the electrophilic carbon atoms . This reaction involves the transfer of a ligand (in this case, the 3,5-dimethylphenyl group) from the zinc atom to the electrophilic carbon . The result is the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by 3,5-Dimethylphenylzinc iodide 0.5M can vary depending on the specific reaction conditions and the nature of the substrate . In general, the compound can influence the course of various organic reactions by enabling the formation of new carbon-carbon bonds .

Pharmacokinetics

As an organometallic compound, 3,5-Dimethylphenylzinc iodide 0.5M is not typically associated with traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Instead, its reactivity and effectiveness in synthesis are more relevant. The compound is supplied as a 0.5M solution in tetrahydrofuran (THF), which can influence its reactivity .

Result of Action

The primary result of the action of 3,5-Dimethylphenylzinc iodide 0.5M is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the substrate and the specific reaction conditions .

Action Environment

The action of 3,5-Dimethylphenylzinc iodide 0.5M can be influenced by various environmental factors. For example, the temperature and the nature of the solvent can affect the rate and the outcome of the reaction . The compound is typically stored at a temperature of 2-8°C to maintain its stability .

Properties

IUPAC Name

1,3-dimethylbenzene-5-ide;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFSJQVIZBAMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[C-]=C1)C.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3 5-Dimethylphenylzinc iodide 0.5M
Reactant of Route 2
3 5-Dimethylphenylzinc iodide 0.5M
Reactant of Route 3
3 5-Dimethylphenylzinc iodide 0.5M
Reactant of Route 4
3 5-Dimethylphenylzinc iodide 0.5M
Reactant of Route 5
Reactant of Route 5
3 5-Dimethylphenylzinc iodide 0.5M
Reactant of Route 6
3 5-Dimethylphenylzinc iodide 0.5M

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